2-Amino-2-methyl-N-methylsulfonylpropanamide;hydrochloride
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Description
The compound “2-Amino-2-methyl-N-methylsulfonylpropanamide hydrochloride” is a complex organic molecule. It likely contains functional groups such as an amine (-NH2), a sulfonyl group (-SO2-), and a carboxamide (-CONH2) group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving acid chlorides and amines . For instance, amides can be prepared by reacting an acid anhydride with an amine .Chemical Reactions Analysis
The compound, being an amide, might undergo various chemical reactions. For instance, amides can react with acid chlorides to form more complex amides . They can also participate in multicomponent reactions to synthesize a variety of heterocyclic compounds .Scientific Research Applications
Herbicide Action Mechanism
One application involves understanding the action mechanism of sulfonylurea herbicides in plants. Studies have shown that these herbicides, including chlorsulfuron and sulfometuron methyl, inhibit acetolactate synthase - the first enzyme in the branched-chain amino acid biosynthetic pathway. This enzyme's inhibition leads to resistance in certain tobacco mutants due to a version of the enzyme that is insensitive to these herbicides, highlighting the specificity of action of sulfonylurea compounds (Chaleff & Mauvais, 1984). Another study on the site of chlorsulfuron action indicated its role in inhibiting valine and isoleucine biosynthesis in plants. The detailed interaction with acetolactate synthase provides insights into designing more effective and selective herbicides (Ray, 1984).
Antitumor Activity
Another significant application is in the development of antitumor agents. Research has identified several 2-(aminocarbonyl)-1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazines with pronounced antitumor activity against various murine and human solid tumors, including melanoma, lung carcinoma, and reticulum cell sarcoma. These compounds' activities rival those of established antitumor drugs, suggesting their potential as new cancer therapies (Shyam et al., 1996).
Environmental and Material Sciences
In environmental and material sciences, the research on novel sulfonated thin-film composite nanofiltration membranes stands out. These membranes, incorporating sulfonated aromatic diamine monomers, show improved water flux and dye rejection capabilities, demonstrating the utility of sulfonamide derivatives in enhancing membrane-based water treatment technologies (Liu et al., 2012). Furthermore, the study on hydrolytic degradation of azimsulfuron, a sulfonylurea herbicide, under different pH conditions, provides insights into environmental behavior and degradation pathways of such compounds, informing strategies for mitigating their environmental impact (Boschin et al., 2007).
Properties
IUPAC Name |
2-amino-2-methyl-N-methylsulfonylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S.ClH/c1-5(2,6)4(8)7-11(3,9)10;/h6H2,1-3H3,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGLGJGGAOYRHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NS(=O)(=O)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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